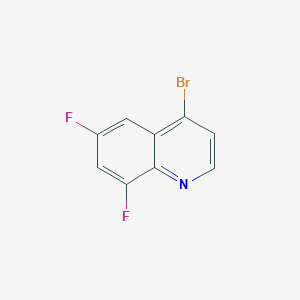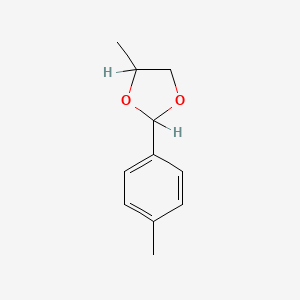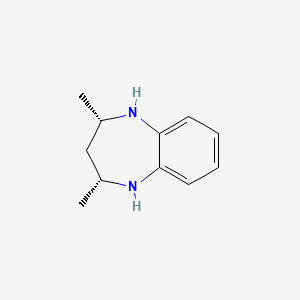
1-Bromo-4-(2-isocyanatoethyl)benzene
Descripción general
Descripción
1-Bromo-4-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C9H8BrNO. It is a derivative of benzene, where a bromine atom and an isocyanatoethyl group are substituted at the para positions of the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-isocyanatoethyl)benzene can be synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(2-isocyanatoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Isocyanate Introduction: Phosgene (COCl2) or other isocyanate precursors under controlled temperature and pressure.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Addition Products: Ureas and carbamates are common products when the isocyanate group reacts with amines and alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-isocyanatoethyl)benzene is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Applied in the production of polymers, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2-isocyanatoethyl)benzene involves its reactivity towards nucleophiles. The bromine atom and the isocyanate group are key functional groups that participate in various chemical reactions. The isocyanate group, in particular, reacts with nucleophiles to form stable products such as ureas and carbamates, which are important in polymer chemistry and material science .
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
4-Bromo-2-isocyanatoethylbenzene: A positional isomer with different substitution patterns on the benzene ring.
1-Chloro-4-(2-isocyanatoethyl)benzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-Bromo-4-(2-isocyanatoethyl)benzene is unique due to the presence of both bromine and isocyanate functional groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound in research and industry .
Propiedades
IUPAC Name |
1-bromo-4-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKQPPXUOKGDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-](/img/structure/B3191761.png)
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)

![Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester](/img/structure/B3191792.png)








